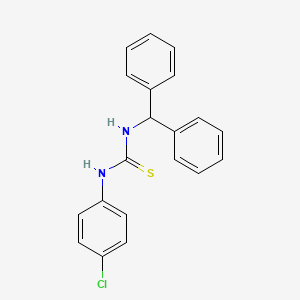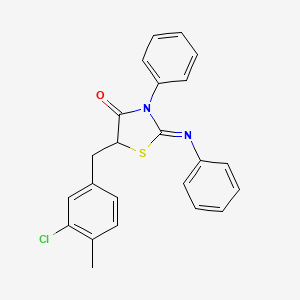![molecular formula C18H15F3N4O3 B11079572 N-(4-{[2,5-dioxo-1-phenyl-4-(trifluoromethyl)imidazolidin-4-yl]amino}phenyl)acetamide](/img/structure/B11079572.png)
N-(4-{[2,5-dioxo-1-phenyl-4-(trifluoromethyl)imidazolidin-4-yl]amino}phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-{[2,5-DIOXO-1-PHENYL-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]AMINO}PHENYL)ACETAMIDE is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group and an imidazolidinyl moiety
Preparation Methods
The synthesis of N-(4-{[2,5-DIOXO-1-PHENYL-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]AMINO}PHENYL)ACETAMIDE typically involves multiple steps. One common synthetic route includes the reaction of 2,5-dioxo-1-phenyl-4-(trifluoromethyl)-4-imidazolidinyl with 4-aminophenylacetamide under controlled conditions. The reaction is often carried out in the presence of a suitable solvent such as dichloromethane or ethanol, and may require catalysts or specific temperature conditions to achieve optimal yields .
Chemical Reactions Analysis
N-(4-{[2,5-DIOXO-1-PHENYL-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]AMINO}PHENYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
N-(4-{[2,5-DIOXO-1-PHENYL-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]AMINO}PHENYL)ACETAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-(4-{[2,5-DIOXO-1-PHENYL-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]AMINO}PHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and imidazolidinyl moiety play crucial roles in its activity, influencing its binding affinity and specificity towards target proteins and enzymes. These interactions can modulate various biological pathways, leading to the observed effects.
Comparison with Similar Compounds
N-(4-{[2,5-DIOXO-1-PHENYL-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]AMINO}PHENYL)ACETAMIDE can be compared with other similar compounds such as:
- N-[2,5-dioxo-1-phenyl-4-(trifluoromethyl)-4-imidazolidinyl]-3-methylbutanamide
- N1-(5-Fluoro-2,4-dinitrophenyl)-N2-phenyl-4-(trifluoromethyl)benzene-1,2-diamine
Properties
Molecular Formula |
C18H15F3N4O3 |
|---|---|
Molecular Weight |
392.3 g/mol |
IUPAC Name |
N-[4-[[2,5-dioxo-1-phenyl-4-(trifluoromethyl)imidazolidin-4-yl]amino]phenyl]acetamide |
InChI |
InChI=1S/C18H15F3N4O3/c1-11(26)22-12-7-9-13(10-8-12)23-17(18(19,20)21)15(27)25(16(28)24-17)14-5-3-2-4-6-14/h2-10,23H,1H3,(H,22,26)(H,24,28) |
InChI Key |
VYAGTUCPIXMLSG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC2(C(=O)N(C(=O)N2)C3=CC=CC=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 5-methoxy-2-[(2-methylpiperidin-1-yl)methyl]-1-benzofuran-3-carboxylate](/img/structure/B11079504.png)
![(2Z)-2-[(3-chlorophenyl)imino]-N-(4-methoxyphenyl)-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazinane-6-carboxamide](/img/structure/B11079506.png)
![N-(4-chlorophenyl)-6-({2-[(4-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-methyl-4-phenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B11079513.png)

![2,5-bis(4-methoxyphenyl)-6-methyl-4-[2-(morpholin-4-yl)ethyl]-4H-1,3,4-thiadiazine](/img/structure/B11079530.png)
![5-[6-Hydroxy-2-(isobutyrylamino)-9H-purin-9-YL]-2-(hydroxymethyl)tetrahydro-3-furanyl 2-methylpropanoate](/img/structure/B11079534.png)

![2-{[5-(2,4-Dichlorophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-mesitylacetamide](/img/structure/B11079537.png)

![Ethyl 4-(3-[2-(4-chlorophenyl)ethyl]-5-oxo-4-{2-oxo-2-[(4-propoxyphenyl)amino]ethyl}-2-thioxoimidazolidin-1-yl)benzoate](/img/structure/B11079544.png)
![4-chloro-N-[2,5-dioxo-1-(2-phenylethyl)-4-(trifluoromethyl)imidazolidin-4-yl]benzenesulfonamide](/img/structure/B11079552.png)
![4-acetyl-1-[3-(diethylamino)propyl]-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11079557.png)
![2-[1-benzyl-3-(phenylsulfanyl)-1H-indol-2-yl]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B11079561.png)
